molecular formula C16H17N3OS B024617 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole CAS No. 100924-68-3

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Cat. No.: B024617
CAS No.: 100924-68-3
M. Wt: 299.4 g/mol
InChI Key: JVIHSTYYPRUSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a compound that belongs to the class of benzimidazole derivatives. It is primarily recognized for its potent proton pump inhibitory activity, which makes it a valuable compound in the treatment of gastric and duodenal ulcers. The compound works by inhibiting the activity of H+K+ATPase in the gastric mucosa, thereby reducing gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole typically involves the reaction of 2-dimethylaminobenzyl chloride with benzimidazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sulfinyl group is introduced through an oxidation reaction using an appropriate oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole involves the inhibition of the H+K+ATPase enzyme in the gastric mucosa. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from conditions such as gastric and duodenal ulcers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole is unique due to its specific structural features, which confer potent and long-lasting proton pump inhibitory activity. Its efficacy in reducing gastric acid secretion and protecting the gastric mucosa from damage makes it a valuable compound in the treatment of gastric and duodenal ulcers .

Properties

CAS No.

100924-68-3

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

JVIHSTYYPRUSFG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Synonyms

2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole
NC 1300
NC-1300

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Dimethylaminobenzylthio)benzimidazole (4.8 g) was dissolved in a mixture of 40 ml of chloroform and 5 ml of methanol. After the solution was chilled to 0° C., 3.86 g of m-chloroperbenzoic acid (purity: 70%) was added portionwise. Ten minutes later, a saturated aqueous NaHCO3 solution was added to the reaction mixture, and the resulting mixture was extracted with chloroform. The chloroform solution was washed with saturated brine and then dried over anhydrous sodium sulfate. The chloroform was distilled off under reduced pressure and the residue was recrystallized from a mixture of chloroform and ether to obtain 2.97 g of 2-(2-dimethylaminobenzylsulfinyl)benzimidazole as a colorless crystalline product (m.p. 116° C., decomposed).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.